molecular formula C14H16F3N3O B2949675 5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one CAS No. 1024168-73-7

5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one

Cat. No.: B2949675
CAS No.: 1024168-73-7
M. Wt: 299.297
InChI Key: LMRKRLYIIJLWEQ-UHFFFAOYSA-N
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Description

5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization. The key steps involve:

    Halogenation: Introduction of a halogen atom to the pyridine ring.

    Nucleophilic Substitution: Replacement of the halogen with a trifluoromethyl group.

    Cyclization: Formation of the cyclohexenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazine group to a corresponding oxime or nitroso compound.

    Reduction: Reduction of the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Replacement of functional groups on the pyridine ring or the cyclohexenone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, derivatives of this compound may be studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydrazine and cyclohexenone moieties may participate in specific chemical interactions or reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohexan-1-one: Similar structure but with a fully saturated cyclohexane ring.

    5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of 5-methyl-3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one lies in its combination of a trifluoromethyl group, a pyridine ring, and a cyclohexenone structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-9-5-11(7-12(21)6-9)19-20(2)13-4-3-10(8-18-13)14(15,16)17/h3-4,7-9,19H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKRLYIIJLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NN(C)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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